trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 1867609-80-0
VCID: VC3164698
InChI: InChI=1S/C12H17NO/c1-9-3-2-4-10(7-9)8-13-11-5-6-12(11)14/h2-4,7,11-14H,5-6,8H2,1H3/t11-,12-/m1/s1
SMILES: CC1=CC(=CC=C1)CNC2CCC2O
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol

CAS No.: 1867609-80-0

Cat. No.: VC3164698

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol - 1867609-80-0

Specification

CAS No. 1867609-80-0
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name (1R,2R)-2-[(3-methylphenyl)methylamino]cyclobutan-1-ol
Standard InChI InChI=1S/C12H17NO/c1-9-3-2-4-10(7-9)8-13-11-5-6-12(11)14/h2-4,7,11-14H,5-6,8H2,1H3/t11-,12-/m1/s1
Standard InChI Key LOEOSNKCKREJPK-VXGBXAGGSA-N
Isomeric SMILES CC1=CC(=CC=C1)CN[C@@H]2CC[C@H]2O
SMILES CC1=CC(=CC=C1)CNC2CCC2O
Canonical SMILES CC1=CC(=CC=C1)CNC2CCC2O

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration

The systematic name trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol defines a cyclobutane ring substituted at positions 1 and 2. The hydroxyl group occupies position 1, while position 2 bears a secondary amine linked to a 3-methylbenzyl (m-tolylmethyl) group. The "trans" designation indicates that these substituents reside on opposite faces of the cyclobutane ring, a configuration proven to influence molecular reactivity and biological activity in related systems .

The stereochemistry is critical: trans-disubstituted cyclobutanes often exhibit distinct conformational dynamics compared to their cis counterparts due to reduced steric strain. For example, in trans-2-[(3-methylphenyl)amino]cyclobutan-1-ol (PubChem CID 131701539), the trans arrangement enables planar alignment of the aromatic ring with the cyclobutane, enhancing π-orbital interactions .

Synthetic Methodologies

Core Cyclobutane Synthesis

The construction of functionalized cyclobutane rings typically involves [2+2] photocycloadditions or strain-driven ring-opening/ring-closing reactions. A notable example from recent literature describes the synthesis of trans-3-methylcyclobutan-1-ol via diastereoselective cyclization, yielding a 2:1 cis/trans ratio before chromatographic separation . For amino-substituted analogs like the target compound, nucleophilic epoxide ring-opening strategies are frequently employed.

In the synthesis of BAY-390, a TRPA1 inhibitor, researchers utilized epoxide intermediates (e.g., 30) reacted with nucleophiles to install amino groups stereospecifically . Applying this to the target molecule would require:

  • Preparation of a trans-cyclobutane epoxide precursor.

  • Regioselective attack by 3-methylbenzylamine to form the trans-2-amino-1-ol configuration.

Chirality and Resolution

Chiral separation remains a critical step, as evidenced by the isolation of eutomers from racemic mixtures in trans-3-methylcyclobutan-1-ol derivatives . For the target compound, asymmetric catalysis or chiral stationary-phase chromatography would likely be necessary to isolate the desired enantiomer.

Physicochemical Properties

Predicted Molecular Properties

Using PubChem’s computational tools (as applied to CID 131701539 ), key properties for trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol can be extrapolated:

PropertyValue (Predicted)Method/Source
Molecular FormulaC₁₂H₁₇NOCompositional analysis
Molecular Weight191.27 g/molPubChem algorithm
XLogP32.8Partition coefficient
Hydrogen Bond Donors2Structural analysis
Topological Polar SA38.7 ŲComputational

The compound’s moderate lipophilicity (XLogP3 ≈ 2.8) suggests reasonable membrane permeability, aligning with trends observed in trans-3-(Methylamino)cyclobutan-1-ol (PubChem CID 1354952-94-5) .

Spectroscopic Signatures

While experimental NMR/IR data are unavailable, analogous compounds provide reference points:

  • ¹H NMR: Cyclobutane protons typically resonate at δ 2.0–3.5 ppm, with deshielding observed for protons adjacent to the hydroxyl and amino groups .

  • IR: Stretching frequencies near 3300 cm⁻¹ (O-H/N-H) and 1050–1250 cm⁻¹ (C-O/C-N) are expected .

Hazard CategoryLikelihood for Target Compound
Skin Irritation (Cat. 2)High (amine reactivity)
Eye Damage (Cat. 1)Moderate
Respiratory IrritationLow (low volatility predicted)

Recommended Precautions

  • PPE: Nitrile gloves, goggles.

  • Storage: Inert atmosphere, -20°C for long-term stability .

Research Applications and Future Directions

Chemical Probe Development

The compound’s stereochemical purity and modular substituents make it a candidate for:

  • Photopharmacology: Incorporation of azobenzene groups for light-dependent activity.

  • Fragment-Based Drug Discovery: Screening against kinase or GPCR targets.

Synthetic Challenges

Key unresolved issues include:

  • Scalable enantioselective synthesis.

  • Stability under physiological pH (cyclobutanol rings may undergo acid-catalyzed ring-opening).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator